N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Description

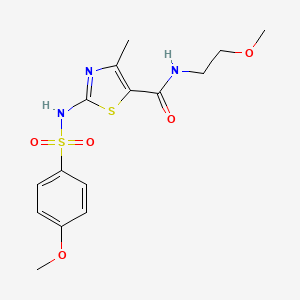

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole core, a carboxamide group at position 5, a 4-methoxyphenylsulfonamido group at position 2, and a 2-methoxyethyl substituent on the carboxamide nitrogen (Fig. 1). This compound belongs to a broader class of thiazole derivatives known for their diverse pharmacological activities, including antiviral, anticancer, and enzyme-inhibitory properties. The sulfonamido and methoxyethyl groups are critical for modulating solubility, bioavailability, and target binding affinity .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S2/c1-10-13(14(19)16-8-9-22-2)24-15(17-10)18-25(20,21)12-6-4-11(23-3)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOFUGKWAXXAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. The methoxyethyl and methoxyphenyl groups are added through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiazole ring may interact with nucleic acids or proteins, affecting their function. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Thiazole Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 2-methoxyethyl group contrasts with bulkier substituents like 2-methoxybenzyl () or dichlorobenzyl (). Smaller substituents (e.g., methoxyethyl) may enhance membrane permeability compared to aromatic groups .

- Sulfonamido vs. Ureido Groups: The 4-methoxyphenylsulfonamido group in the target compound differs from ureido-linked moieties in . Sulfonamides are known for strong hydrogen-bonding interactions with target proteins, while ureido groups offer conformational flexibility .

- Carboxamide vs. Carbohydrazide: Replacing carboxamide with carbohydrazide () introduces additional hydrogen-bond donors, which may improve binding to metal ions or polar residues in enzymes .

SAR Highlights :

- Methoxyethyl vs.

- 4-Methylthiazole Core : The 4-methyl group is conserved across analogs, suggesting its role in stabilizing the thiazole ring and optimizing pharmacokinetics .

Biological Activity

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its pharmacological properties. The presence of a sulfonamide group enhances its biological activity, particularly in enzyme inhibition.

- Xanthine Oxidase Inhibition : Research indicates that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. This enzyme plays a crucial role in purine metabolism and is a target for gout treatment. For instance, related compounds have shown IC50 values ranging from 3.6 to 9.9 μM, indicating moderate inhibitory effects .

- Anticancer Activity : The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. These compounds inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .

- Histone Deacetylase Inhibition : The compound has been linked to the inhibition of zinc-dependent histone deacetylases (HDACs), particularly HDAC8. This action is relevant in the treatment of cancers and neurodegenerative diseases, where altered acetylation states of histones can lead to dysregulated gene expression .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Xanthine Oxidase Inhibition | Moderate inhibition (IC50: 3.6 - 9.9 μM) | |

| Anticancer Activity | Inhibition of tubulin polymerization | |

| HDAC Inhibition | Inhibition of HDAC8 |

Case Studies

- Gout Treatment : In a study focusing on gout management, compounds similar to this compound were tested for their ability to lower uric acid levels through xanthine oxidase inhibition. Results indicated a significant reduction in serum uric acid levels in animal models.

- Cancer Cell Line Studies : A series of thiazole derivatives were tested against human melanoma and prostate cancer cell lines. The results showed that certain modifications to the thiazole structure enhanced antiproliferative activity, leading to cell death via apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.